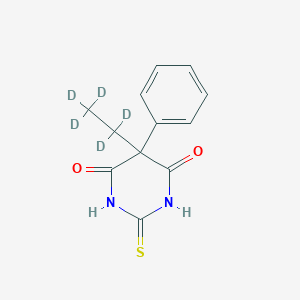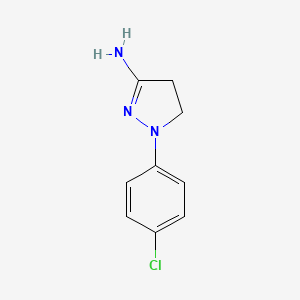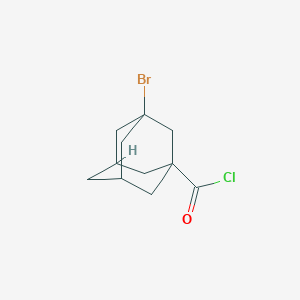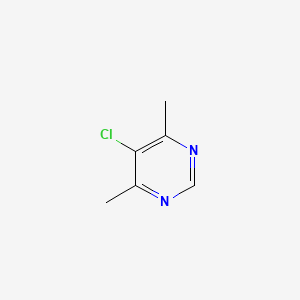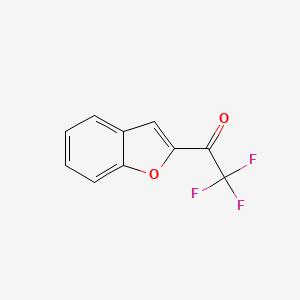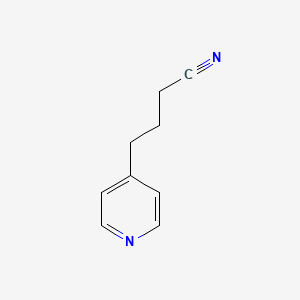
4-Pyridinebutanenitrile
Übersicht
Beschreibung
4-Pyridinebutanenitrile, also known as 4-Pyridinecarbonitrile, is a chemical compound with the formula C6H4N2. It has a molecular weight of 104.1094 . It is also known by other names such as Isonicotinonitrile, γ-Cyanopyridine, Isonicotinic acid nitrile, 4-Cyanopyridine, and 4-Pyridinenitrile .
Synthesis Analysis
The synthesis of pyridine derivatives, including 4-Pyridinebutanenitrile, has been a subject of extensive research. Various methods have been employed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 4-Pyridinebutanenitrile includes a pyridine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The structure of this compound has been investigated using various techniques, including density functional theory .Chemical Reactions Analysis
The chemical reactions involving 4-Pyridinebutanenitrile are diverse and complex. For instance, the protonation degree of DMAP derivatives, especially in the case of protonation of the 4- (dimethylamino)-1- (2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from the reaction of DMAP with pentafluoropyridine, has been found to be significantly impacted by temperature .Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Pyridinebutanenitrile were not found in the search results, it’s worth noting that the field of catalytic chemistry, which includes the study and application of pyridine derivatives, is expected to play a crucial role in sustainable economic development . The discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes are some of the future directions in this field .
Eigenschaften
IUPAC Name |
4-pyridin-4-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMZLPBBCZRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543798 | |
| Record name | 4-(Pyridin-4-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinebutanenitrile | |
CAS RN |
84200-09-9 | |
| Record name | 4-(Pyridin-4-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

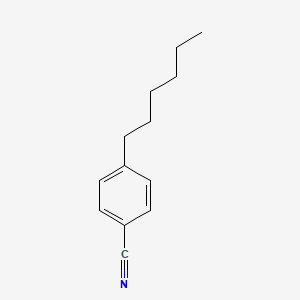
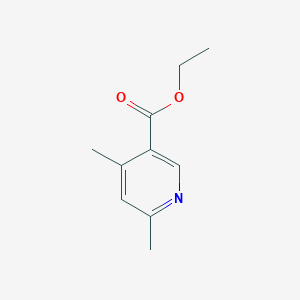
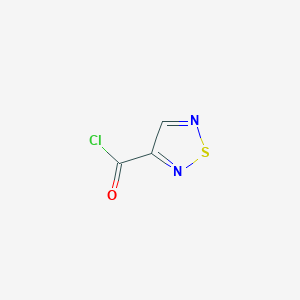
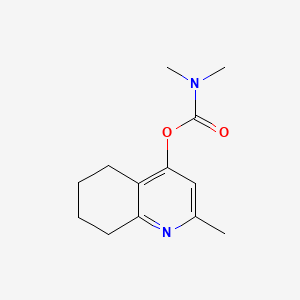
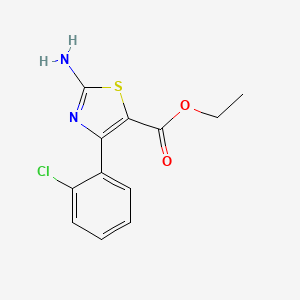
![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)
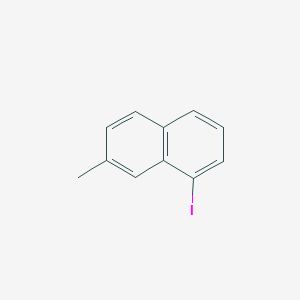
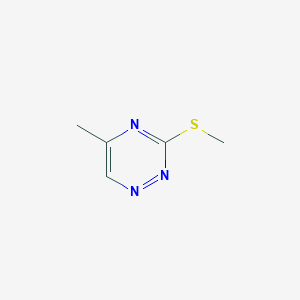
![Naphtho[2,3-b]furan-3(2H)-one](/img/structure/B1626344.png)
